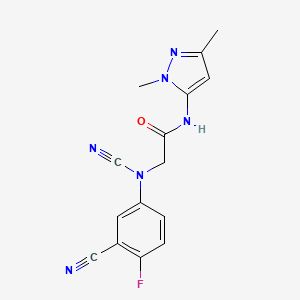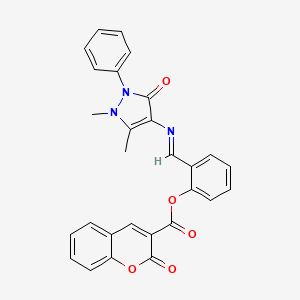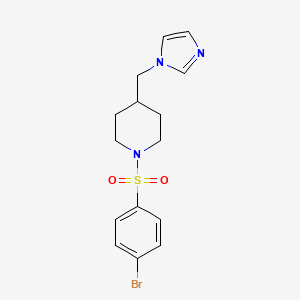
1-(4-chloro-3-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-3-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6ClFN2S. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. This compound is characterized by the presence of a thiourea group (–NH–C(=S)–NH2) attached to a phenyl ring substituted with chlorine and fluorine atoms.
作用机制
Target of Action
Thiourea derivatives, in general, have been found to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They are known to interact with a wide range of metal centers to produce stable metal complexes due to the presence of nitrogen atoms, as well as lone pairs on sulfur and oxygen atoms .
Mode of Action
Thiourea derivatives are known to interact with their targets through the formation of stable metal complexes . The thione form of thiourea is more prevalent in aqueous solutions, which may influence its interaction with targets .
Biochemical Pathways
Thiourea derivatives have been found to exhibit diverse biological applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 20466 . These properties may influence its bioavailability.
Result of Action
Thiourea derivatives have been found to exhibit diverse biological applications, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the compound is stable at room temperature , which may influence its action and efficacy.
生化分析
Biochemical Properties
(4-chloro-3-fluorophenyl)thiourea interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological applications. It has been found to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties
Cellular Effects
The effects of (4-chloro-3-fluorophenyl)thiourea on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of (4-chloro-3-fluorophenyl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-chloro-3-fluorophenyl)thiourea can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (4-chloro-3-fluorophenyl)thiourea can vary with different dosages in animal models . This includes threshold effects, as well as potential toxic or adverse effects at high doses. The specific effects can depend on the animal model and the route of administration.
Metabolic Pathways
(4-chloro-3-fluorophenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels
Transport and Distribution
(4-chloro-3-fluorophenyl)thiourea is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific biological context . It can interact with transporters or binding proteins, and can influence its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of (4-chloro-3-fluorophenyl)thiourea can influence its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization can depend on the cell type and the biological context.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-chloro-3-fluorophenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3-fluoroaniline with thiocarbonyldiimidazole (TCDI) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
1-(4-chloro-3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
科学研究应用
1-(4-chloro-3-fluorophenyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber accelerators.
相似化合物的比较
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)thiourea
- 1-(4-chloro-3-nitrophenyl)thiourea
- 1-(4-fluorophenyl)thiourea
- 1-(3-fluorophenyl)-3-methyl-2-thiourea
Uniqueness
1-(4-chloro-3-fluorophenyl)thiourea is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound .
属性
IUPAC Name |
(4-chloro-3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVDZZVSLKLGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247905-10-7 |
Source


|
| Record name | (4-chloro-3-fluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)


![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)


![4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)


![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
